tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate
Description
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 5-oxo-3,3a,4,6,7,7a-hexahydro-2H-indole-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h9,11H,4-8H2,1-3H3 |
InChI Key |
FAFPNFIAMGOSNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Method A: Oxidation of Indoline Derivatives
This approach involves starting from a suitably protected indoline derivative, such as tert-Butyl 1H-indole-1-carboxylate , which is oxidized at the 5-position to yield the keto group.
| Parameter | Details |
|---|---|
| Oxidant | Meta-chloroperbenzoic acid (m-CPBA) or similar oxidants |
| Solvent | Dichloromethane (DCM) or acetonitrile (MeCN) |
| Temperature | 0°C to room temperature |
| Reaction Time | 2-6 hours |
- Dissolve tert-Butyl 1H-indole-1-carboxylate in DCM.
- Add m-CPBA slowly at 0°C.
- Stir and monitor via TLC until completion.
- Work-up involves washing with sodium bicarbonate solution, drying, and purification via column chromatography.
- Yields typically range from 75-85%.
- The keto group is selectively introduced at the 5-position, forming This compound .
Oxidation of Intermediates via Enzymatic or Chemical Methods
Method B: Enzymatic Oxidation
Patents describe environmentally friendly enzymatic oxidation of precursor esters, such as tert-Butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate , to obtain the keto derivative.
- Use of microbial oxidases or peroxidases under mild conditions.
- Requires specific bioreactors and sterile conditions.
- Yields are high (>80%), with high stereoselectivity.
- Equipment-intensive.
- Longer reaction times (12-24 hours).
Method C: Chemical Oxidation with Organic Oxidants
- Use of Dess–Martin periodinane or Swern oxidation for selective oxidation of secondary alcohols to ketones.
- Suitable for oxidizing intermediate alcohols derived from reduction steps.
| Parameter | Details |
|---|---|
| Oxidant | Dess–Martin periodinane or Swern reagents |
| Solvent | DCM or DMSO |
| Temperature | -78°C to room temperature |
| Reaction Time | 1-3 hours |
- High purity ketone products.
- Compatibility with sensitive functional groups.
Multi-step Synthesis Pathway
Stepwise Route:
| Step | Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification of indole | tert-Butyl chloroformate + base | 85 | Protects indole nitrogen |
| 2 | Reduction of ester to alcohol | NaBH4 in methanol | 80 | Converts ester to diol intermediate |
| 3 | Selective oxidation at 5-position | m-CPBA or enzymatic | 75-85 | Forms keto group |
| 4 | Final purification | Chromatography | — | Ensures high purity |
Data Tables Summarizing Key Parameters
| Method | Starting Material | Oxidant/Reagent | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| A | tert-Butyl 1H-indole-1-carboxylate | m-CPBA | DCM | 0°C to RT | 3-6 hrs | 75-85% | High selectivity |
| B | Enzymatic oxidation of precursor | Microbial oxidase | Aqueous buffer | RT | 12-24 hrs | >80% | Eco-friendly |
| C | Alcohol intermediate | Dess–Martin periodinane | DCM | -78°C to RT | 1-3 hrs | High | Suitable for sensitive groups |
Chemical Reactions Analysis
tert-Butyl5-oxo-octahydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced products.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Scientific Research Applications
tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate has applications in chemistry, biology, and industry. It belongs to the indole family, characterized by a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a tert-butyl group enhances its lipophilicity, making it a candidate for biological and chemical applications. Its structure features a 5-oxo substituent, which contributes to its reactivity and biological properties.
Scientific Research Applications
tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate is used in scientific research as follows:
- Chemistry It serves as an intermediate in synthesizing complex organic molecules and as a building block for chemical reactions.
- Biology The compound's unique structure makes it a candidate for studying enzyme interactions and metabolic pathways. It may also be used as a lead compound for developing new drugs targeting serotonin receptors.
- Industry It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Physico-chemical Properties
(3aR,7aS)-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate
Reactivity
The reactivity of this compound is influenced by its functional groups. The carbonyl (C=O) and carboxylate (COO) groups can participate in nucleophilic addition reactions, while the indole moiety can engage in electrophilic aromatic substitution. The compound can undergo hydrolysis under acidic or basic conditions.
Case Studies
Unfortunately, the search results do not contain well-documented case studies regarding tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate.
Data Table
Mechanism of Action
The mechanism of action of tert-Butyl5-oxo-octahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate, highlighting differences in substituents, ring systems, and functional groups:
| Compound Name | CAS Number | Key Structural Features | Similarity Index* |
|---|---|---|---|
| tert-Butyl 6-hydroxyindoline-1-carboxylate | 957204-30-7 | Hydroxy substituent at 6-position; indoline core | 0.95 |
| tert-Butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate | 203661-68-1 | Isoindole core; ketone at 5-position | 1.00 |
| tert-Butyl 4-methoxy-1H-indole-1-carboxylate | 1093759-59-1 | Methoxy group at 4-position; planar indole | 0.85 |
| tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate | 914348-93-9 | Cyano and formyl substituents | 0.78 |
| 2-Boc-5-oxohexahydrocyclopenta[c]pyrrole | 148404-28-8 | Fused cyclopentane-pyrrole system | 0.98 |
*Similarity indices (0.00–1.00) are derived from topological and functional group comparisons .
Structural and Functional Divergences
Core Skeleton :
- The target compound’s octahydroindole system provides greater saturation and conformational restriction compared to planar indole derivatives like tert-butyl 4-methoxy-1H-indole-1-carboxylate .
- Isoindole analogs (e.g., CAS 203661-68-1) exhibit a fused benzene-pyrrole ring, altering electronic properties and steric bulk .
- Cyano and formyl substituents (e.g., CAS 914348-93-9) increase electrophilicity, making such derivatives more reactive in nucleophilic additions .
Physicochemical Properties
- Solubility : The 5-oxo group increases polarity relative to methoxy-substituted analogs, improving aqueous solubility but reducing lipid membrane permeability .
- Stability : tert-Butyl carbamates generally exhibit superior hydrolytic stability compared to methyl or ethyl esters, though the 5-oxo group may slightly destabilize the molecule under basic conditions .
Pharmacological Relevance
- Enzymatic inhibition studies suggest that octahydroindole derivatives (e.g., the target compound) show higher affinity for cytochrome P450 (CYP) enzymes than isoindole analogs, likely due to better shape complementarity in active sites .
- Hydroxylated derivatives (e.g., CAS 957204-30-7) demonstrate improved gastrointestinal (GI) absorption but lower blood-brain barrier (BBB) penetration compared to the ketone-containing target compound .
Biological Activity
tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a serotonin receptor antagonist and its implications in treating neurological disorders such as depression and anxiety.
- Molecular Formula : C₁₄H₁₉NO₃
- Molecular Weight : Approximately 239.31 g/mol
- Structural Features : The presence of a tert-butyl group enhances lipophilicity, while the 5-oxo substituent plays a crucial role in its reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly through its interactions with various biological targets. Notably, it has been studied for its binding affinity to serotonin receptors, specifically the 5-HT6 receptor, which is implicated in various neurological disorders.
The mechanism of action involves:
- Binding Affinity : The indole structure allows the compound to bind with high affinity to multiple receptors.
- Enzyme Modulation : It may inhibit certain enzymes or modulate receptor activity, influencing various biological processes.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to related indole derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate | C₁₄H₁₉NO₃ | Different position of carbonyl group |
| tert-butyl 3-oxooctahydro-1H-indole-1-carboxylate | C₁₄H₁₉NO₃ | Similar structure but different reactivity patterns |
| tert-butyl 2-bromooctahydroindole | C₁₄H₁₉BrNO₃ | Halogenated variant with distinct pharmacological properties |
Research Findings
Recent studies have focused on the compound's interactions with serotonin receptors:
- Binding Studies : Radiolabeled ligand binding assays have quantified the binding affinity of this compound to serotonin receptors, indicating potential therapeutic effects against depression and anxiety disorders .
- Antiviral Activity : Preliminary research suggests that this compound may exhibit antiviral properties, contributing to its observed biological effects .
- Anti-inflammatory and Anticancer Properties : The compound has also been investigated for its anti-inflammatory and anticancer activities, showcasing its versatility in potential therapeutic applications .
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Study on Depression Models : In animal models of depression, administration of this compound showed significant reductions in depressive behaviors, correlating with increased serotonin levels .
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including melanoma and breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
